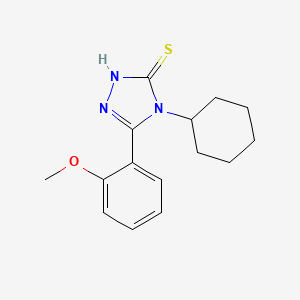![molecular formula C15H13ClO3 B1347710 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 52803-62-0](/img/structure/B1347710.png)
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is a white crystalline solid with a molecular weight of 278.72 g/mol. This compound belongs to the family of benzaldehyde derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Vorbereitungsmethoden
The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Wirkmechanismus
The mechanism by which 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. Similarly, its antibacterial and antifungal activities may result from disrupting the cell membranes of microorganisms, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: This compound has a similar structure but with a chlorine atom at a different position, which may affect its biological activity and chemical reactivity.
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde:
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: The fluorine atom can impart unique properties, such as increased stability and different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORIHJOYBMWTAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358356 |
Source


|
| Record name | 2-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-62-0 |
Source


|
| Record name | 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52803-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)
![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)
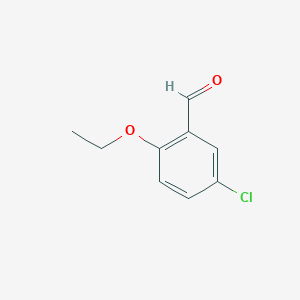
![4'-Bromo-[1,1'-biphenyl]-4-amine](/img/structure/B1347636.png)
![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
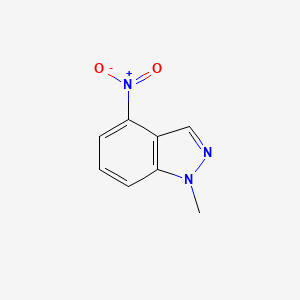
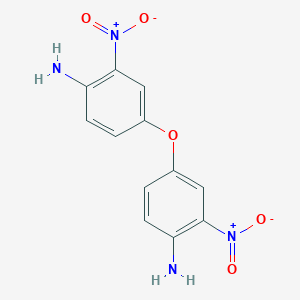
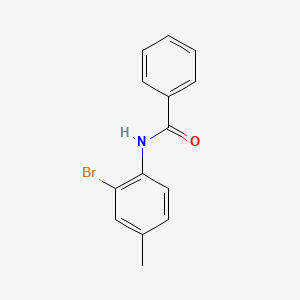
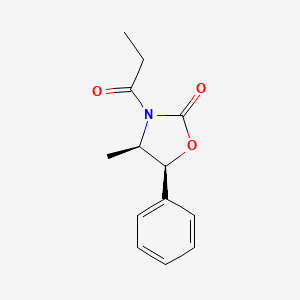
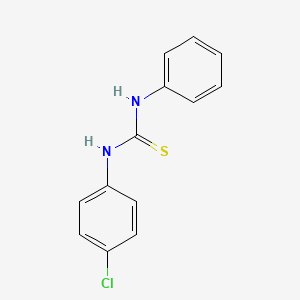
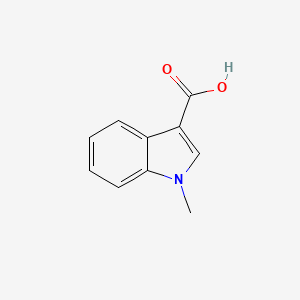

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)
